molecular formula C13H16O3 B1275923 3-Allyl-5-ethoxy-4-methoxybenzaldehyde CAS No. 872183-40-9

3-Allyl-5-ethoxy-4-methoxybenzaldehyde

Cat. No.: B1275923
CAS No.: 872183-40-9
M. Wt: 220.26 g/mol
InChI Key: CRALELCIWHSMCO-UHFFFAOYSA-N
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Description

3-Allyl-5-ethoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C13H16O3 It is a benzaldehyde derivative characterized by the presence of allyl, ethoxy, and methoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde typically involves the alkylation of a suitable benzaldehyde precursor. One common method is the reaction of 3,4-dimethoxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-ethoxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can participate in electrophilic substitution reactions, while the methoxy and ethoxy groups can undergo nucleophilic substitution under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Allyl bromide in the presence of a base, ethyl iodide with sodium hydride.

Major Products Formed

    Oxidation: 3-Allyl-5-ethoxy-4-methoxybenzoic acid.

    Reduction: 3-Allyl-5-ethoxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Allyl-5-ethoxy-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like allyl, ethoxy, and methoxy can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-4-ethoxy-5-methoxybenzaldehyde: Similar structure but with different positions of the ethoxy and methoxy groups.

    3-Ethoxy-4-methoxybenzaldehyde: Lacks the allyl group, making it less reactive in certain substitution reactions.

    3-Allyl-5-methoxybenzaldehyde: Lacks the ethoxy group, which may affect its solubility and reactivity.

Uniqueness

3-Allyl-5-ethoxy-4-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both allyl and ethoxy groups enhances its versatility in synthetic applications, allowing for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

3-ethoxy-4-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-6-11-7-10(9-14)8-12(16-5-2)13(11)15-3/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRALELCIWHSMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406349
Record name 3-ALLYL-5-ETHOXY-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872183-40-9
Record name 3-Ethoxy-4-methoxy-5-(2-propen-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872183-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-ALLYL-5-ETHOXY-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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